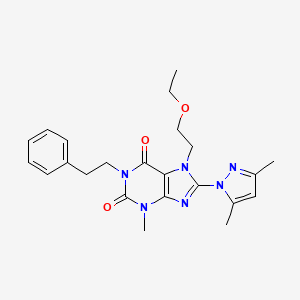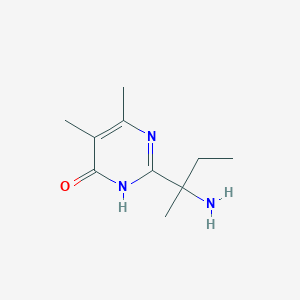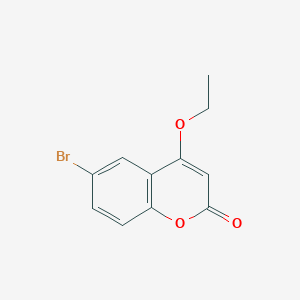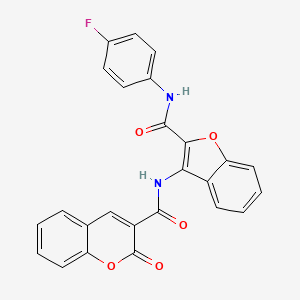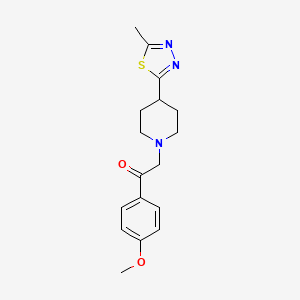![molecular formula C19H17N3OS3 B3019097 2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide CAS No. 919865-78-4](/img/structure/B3019097.png)
2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity, given the pharmacophoric group of benzothiazole and the presence of an acetamide moiety, which is common in drug design.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives. In the first paper, the authors describe the synthesis of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives using 2-(4-aminophenyl)benzothiazole as the core structure. The synthesis was achieved by reacting 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid under microwave irradiation, followed by acetylation and further reactions with heterocyclic thiol derivatives in the presence of potassium carbonate .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety and various substituents that can significantly affect the compound's biological activity. The crystal structure of related compounds, such as ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, has been determined by X-ray analysis, which provides insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including acylation, alkylation, and condensation with other heterocyclic compounds. The papers provided describe reactions such as dithiocarboxylation and three-component reactions involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives to synthesize novel compounds . These reactions typically proceed under reflux in solvents like acetone and result in good yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. The provided papers do not detail the specific properties of 2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide, but they do confirm the structures of similar compounds using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectroscopy . These methods are crucial for determining the purity and identity of synthesized compounds.
Scientific Research Applications
Glutaminase Inhibitors
Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar thiazole component, have highlighted their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibit potential therapeutic applications in cancer treatment by attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models. This suggests that our compound of interest could be explored for similar biological activities and potential as a novel cancer therapeutic agent (Shukla et al., 2012).
Antitumor Activity
Another research direction involves the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings. These compounds, designed using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, demonstrated considerable antitumor activity against a variety of human tumor cell lines. This indicates the potential for compounds like 2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide to serve as a basis for developing new anticancer agents with broad-spectrum efficacy (Yurttaş et al., 2015).
Coordination Complexes and Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination with metal ions to form complexes has been studied for their significant antioxidant activities. These activities were determined through various assays, suggesting that incorporating such structural motifs into new compounds could lead to materials with useful biological properties, including acting as antioxidants (Chkirate et al., 2019).
Antimicrobial and Nematicidal Activities
N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising results as antibacterial agents against various bacteria and demonstrated nematicidal activity. This suggests potential applications in agriculture and pharmaceuticals for compounds with similar structures (Lu et al., 2020).
Safety And Hazards
Like all chemicals, thiadiazoles and thiazoles should be handled with care. The exact safety and hazard information would depend on the specific compound1.
Future Directions
Thiadiazoles and thiazoles continue to be an area of interest in medicinal chemistry due to their diverse biological activities1. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on these scaffolds1.
Please note that this is a general overview and the exact details for “2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide” might differ. For more specific information, further research or consultation with a chemist may be necessary.
properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS3/c1-3-24-13-6-4-12(5-7-13)10-16(23)22-19-21-14-8-9-15-17(18(14)26-19)20-11(2)25-15/h4-9H,3,10H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCDYNFKSCGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)
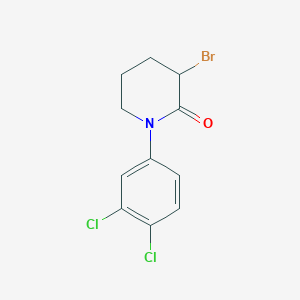

![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)
![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)
